Comparative Lack of Anti-HIV-1 Activity: (-)-Calanolide A is Inactive While (+)-Calanolide A is Highly Potent
In a direct head-to-head comparison using the NCI primary anti-HIV assay in CEM-SS cells, (-)-Calanolide A was confirmed to be devoid of HIV-1 inhibitory activity, whereas its enantiomer, (+)-Calanolide A, demonstrated potent antiviral effects with an EC50 of 0.1 microM [1]. This assay measures the compound's ability to protect cells from HIV-1-induced cytopathicity.
| Evidence Dimension | In vitro anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | Inactive (no EC50 measurable) |
| Comparator Or Baseline | (+)-Calanolide A: EC50 = 0.1 microM |
| Quantified Difference | >10,000-fold difference (estimated as (-)-Calanolide A inactive up to highest tested concentration of 100 microM) |
| Conditions | NCI primary anti-HIV assay in CEM-SS cells, measuring protection from HIV-1 (RF strain) induced cytopathicity. |
Why This Matters
This data is foundational for experimental design; it confirms the absolute stereochemical requirement for HIV-1 RT inhibition and validates the use of (-)-Calanolide A as a definitive negative control.
- [1] Galinis, D. L., Fuller, R. W., McKee, T. C., Cardellina, J. H., Gulakowski, R. J., McMahon, J. B., & Boyd, M. R. (1996). Structure-Activity Modifications of the HIV-1 Inhibitors (+)-Calanolide A and (-)-Calanolide B. Journal of Medicinal Chemistry, 39(22), 4507–4510. View Source
